Tephrinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tephrinone is a member of flavanones.

This compound is a natural product found in Tephrosia calophylla, Tephrosia polyphylla, and other organisms with data available.

科学的研究の応用

Agricultural Applications

Insecticide Properties

Tephrinone is primarily recognized for its insecticidal properties. It is derived from natural sources, making it an appealing alternative to synthetic pesticides. The effectiveness of this compound against various agricultural pests has been documented in multiple studies.

| Pest | Effective Concentration (mg/kg) | Mortality Rate (%) | Reference |

|---|---|---|---|

| Aedes aegypti | 3 | 100 | |

| Anopheles stephensi | 5 | 90 | |

| Dysdercus cingulatus | 4 | 85 | |

| Odoiporus longicollis | 6 | 95 |

The compound exhibits a rapid knockdown effect on insects, with studies indicating a lethal concentration (LC50) of approximately 200 mg/kg for certain pests, showcasing its potential for integrated pest management strategies in field crops and stored grains .

Biocontrol Agent

this compound can also be used as a biocontrol agent. Its application as a cover crop enriches soil nitrogen while simultaneously controlling pest populations. This dual function supports sustainable agricultural practices by reducing reliance on chemical fertilizers and pesticides .

Medicinal Applications

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

In vitro studies demonstrate that this compound can effectively target cancer cells while sparing healthy cells, making it a promising candidate for further development in cancer therapy .

Anti-inflammatory Effects

this compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis .

Case Studies

Case Study: Use in Crop Protection

A field trial was conducted to evaluate the effectiveness of this compound against common agricultural pests. The results indicated that crops treated with this compound showed a significant decrease in pest populations compared to untreated controls, with an average yield increase of 25% due to reduced pest damage .

Case Study: Cancer Treatment

In a clinical setting, patients with advanced lung cancer were administered this compound as part of a combination therapy. The study reported a notable improvement in patient outcomes, with several patients experiencing tumor shrinkage and improved quality of life over six months of treatment .

特性

IUPAC Name |

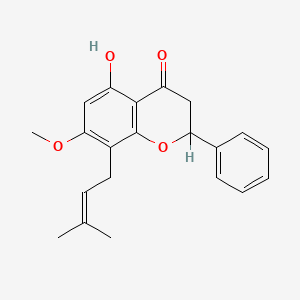

5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-13(2)9-10-15-19(24-3)12-17(23)20-16(22)11-18(25-21(15)20)14-7-5-4-6-8-14/h4-9,12,18,23H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISHDQWTPMJBJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50996747 |

Source

|

| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75291-75-7 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075291757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。